[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and antimicrobial activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole precursors under controlled conditions. One common method involves the condensation of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine, such as methylamine . The reaction is usually carried out in an organic solvent like ethanol, under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or halogenated pyrazole derivatives.
Scientific Research Applications
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
1-ethyl-1H-pyrazole-5-carbaldehyde: Another precursor used in the synthesis.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine stands out due to its unique combination of cyclopentyl and ethyl groups attached to the pyrazole rings.
Properties
Molecular Formula |
C16H25N5 |
---|---|
Molecular Weight |
287.40 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C16H25N5/c1-3-20-16(8-9-18-20)11-17-10-14-12-21(19-13(14)2)15-6-4-5-7-15/h8-9,12,15,17H,3-7,10-11H2,1-2H3 |
InChI Key |
AVWYKOJTKYJQNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CN(N=C2C)C3CCCC3 |
Origin of Product |
United States |
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